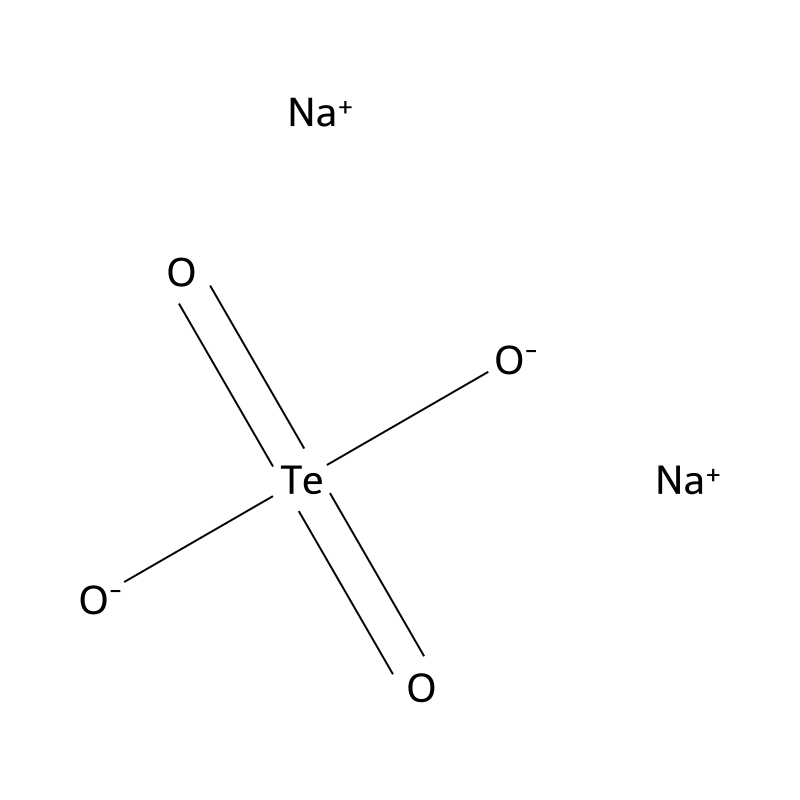Sodium tellurate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Microbiology
- Bacterial identification: Sodium tellurate is incorporated into growth media to differentiate between bacterial strains. Some bacteria have an inherent resistance to tellurium toxicity, allowing their growth in media containing sodium tellurate, while others are inhibited. This characteristic aids in identifying specific bacterial species ().
Material Science
- Electrodeposition: Sodium tellurate solutions are used for electrodeposition to create black or blue-black coatings on various metals like iron, steel, aluminum, and copper. These coatings can enhance corrosion resistance or modify surface properties for further research ().
Tellurium Precursor
- Tellurium extraction: Sodium tellurate serves as an intermediate in the extraction process of elemental tellurium. Tellurium is a valuable element with applications in semiconductors, solar cells, and thermoelectric devices. During the extraction process, sodium tellurate, often obtained from anode slimes, undergoes further treatment to isolate tellurium ().
Additional Considerations:
- Research on the potential applications of sodium tellurate in other scientific fields is ongoing.
- It's important to note that sodium tellurate is a toxic compound and requires proper handling and disposal procedures.
Sodium tellurate is an inorganic compound with the chemical formula NaTeO. It is a white, water-soluble solid that serves as a source of tellurium in various chemical processes. Sodium tellurate is recognized for its oxidizing properties and is often used in the synthesis of organotellurium compounds. The compound exhibits a tetrahedral geometry around the tellurium atom, which is similar to other chalcogenides like selenate and sulfates, highlighting its unique structural characteristics within the group of tellurium compounds .
The mechanism of action of sodium tellurate depends on the specific application. Here are two notable examples:
- Microbiology: In microbiology, sodium tellurate is incorporated into growth media to differentiate between bacterial strains. Some bacteria have inherent tellurite resistance mechanisms, allowing them to reduce tellurium (Te6+) to tellurium (Te0) and survive in the presence of sodium tellurate [].
- Material science: Sodium tellurate solutions can be used to create black or blue-black conversion coatings on metals like iron, steel, aluminum, and copper. The exact mechanism of this process is still under investigation, but it is believed to involve the formation of complex tellurium oxides on the metal surface.
Sodium tellurate is considered a moderately toxic compound. It can cause irritation to skin, eyes, and respiratory tract upon contact or inhalation. Ingestion can lead to gastrointestinal discomfort and potential kidney or liver damage.
- Acute oral toxicity (LD50): 1540 mg/kg (rat).
- Personal Protective Equipment (PPE): Safety glasses, gloves, and a respirator should be worn when handling sodium tellurate.
- Formation from Telluric Acid:
- Reduction to Tellurium:
Sodium tellurate can be reduced to elemental tellurium under acidic conditions: - Reaction with Arsenite:
Sodium tellurate can react with arsenite ions under specific conditions, leading to the formation of various products depending on the reaction environment .
Sodium tellurate exhibits notable biological activity, particularly in microbiology. It has been utilized as a selective agent in culture media to isolate bacteria that exhibit resistance to its toxicity. The compound's toxicological profile indicates it can induce oxidative stress in cells, which may lead to mutagenic effects. Studies suggest that sodium tellurate can affect cellular metabolism and gene expression, making it a compound of interest for research into microbial resistance mechanisms .
Sodium tellurate can be synthesized through various methods:
- Neutralization Reaction: Combining telluric acid with sodium hydroxide yields sodium tellurate.
- Oxidation of Tellurium Compounds: Sodium tellurate can also be produced by oxidizing elemental tellurium or other tellurium-containing compounds in the presence of sodium hydroxide or sodium carbonate.
- Electrochemical Methods: Electrolysis of solutions containing tellurite ions can also lead to the formation of sodium tellurate as a product .
Sodium tellurate finds applications across various fields:
- In Organic Synthesis: It serves as a reagent for synthesizing organotellurium compounds, which are valuable in pharmaceuticals and materials science.
- In Analytical Chemistry: Sodium tellurate is used as a standard in analytical methods due to its well-defined stoichiometry and stability.
- In Microbiology: Its selective toxicity makes it useful for isolating specific bacterial strains in laboratory settings .
Research has demonstrated that sodium tellurate interacts with various biological systems, often inducing oxidative stress and affecting cellular functions. Interaction studies have shown that sodium tellurate can influence the activity of enzymes involved in redox reactions and may alter membrane permeability in certain bacterial species. These interactions are crucial for understanding its role in microbial ecology and potential therapeutic applications .
Sodium tellurate shares similarities with other inorganic compounds containing tellurium, such as sodium selenate and sodium sulfite. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Oxidation State of Tellurium | Solubility | Biological Activity |
|---|---|---|---|---|
| Sodium Tellurate | NaTeO | +6 | Water-soluble | Induces oxidative stress |
| Sodium Selenate | NaSeO | +6 | Water-soluble | Antimicrobial properties |
| Sodium Sulfite | NaSO | +4 | Water-soluble | Reducing agent |
| Sodium Tellurite | NaTeO | +4 | Water-soluble | Toxicity towards bacteria |
Sodium tellurate is unique due to its higher oxidation state (+6), distinguishing it from sodium sulfite and sodium selenate, which have lower oxidation states. Its specific biological activities further set it apart from these similar compounds .








